![molecular formula C13H15BrN4O2 B2671336 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899952-57-9](/img/no-structure.png)
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a useful research compound. Its molecular formula is C13H15BrN4O2 and its molecular weight is 339.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis of Heterocycles : The synthesis of derivatives like 3,4-dihydro-6H,8H-pyrimido [4,5-c] [1,2] oxazin-7-one involves intermediate compounds related to 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, demonstrating the chemical's utility in forming complex heterocyclic structures (Lin & Brown, 1989).
Formation of Amine Derivatives : The chemical is instrumental in the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, showcasing its role in generating amine derivatives (Zav’yalov & Zavozin, 1987).
Phthalimide Derivatives : It is used in creating N-(arylsulfonyloxy)phthalimides and subsequent derivatives through base-catalyzed Lossen and Beckmann rearrangements (Fahmy et al., 1977).
Chemical Reactions and Properties
Study of Urea Derivatives : Research into the stereochemistry of thiourea and urea derivatives derived from this compound has contributed to a better understanding of saturated heterocycles and their chemical properties (Fülöp et al., 1985).
Anticancer Activity : Certain derivatives synthesized using this chemical have shown significant in vitro anticancer activities against various cancer cell lines, indicating its potential in medicinal chemistry (Saad & Moustafa, 2011).
Urea Coupling and Rearrangement : The compound plays a role in the alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, demonstrating its versatility in stereochemical transformations (Clayden & Hennecke, 2008).
Molecular Modeling and Analysis
Urease Mechanism Modeling : It aids in modeling the mechanism of urease, an enzyme, by studying the interaction of urea with hydroxide-bridged dinuclear nickel complexes (Barrios & Lippard, 1999; 2000) (Barrios & Lippard, 2000).
Crystal Structure Analysis : The compound is used in crystallography to understand the structural details of molecules like metobromuron, providing insights into molecular interactions (Kang et al., 2015).
Thermodynamic Studies : It features in the study of interactions between urea and other molecules, helping in the understanding of thermodynamics and molecular recognition (Ivanov et al., 2006) (Gale, 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea involves the reaction of 3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine with 3-bromopropyl isocyanate, followed by the addition of water to form the final product.", "Starting Materials": [ "3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine", "3-bromopropyl isocyanate", "Water" ], "Reaction": [ "Step 1: React 3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine with 3-bromopropyl isocyanate in anhydrous conditions to form 1-(3-bromopropyl)-3-(4-oxo-3H-phthalazin-1-yl)urea.", "Step 2: Add water to the reaction mixture and stir for several hours to form the final product, 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea.", "Step 3: Purify the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
899952-57-9 |
Molekularformel |
C13H15BrN4O2 |
Molekulargewicht |
339.193 |
IUPAC-Name |
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
InChI |
InChI=1S/C13H15BrN4O2/c14-6-3-7-15-13(20)16-8-11-9-4-1-2-5-10(9)12(19)18-17-11/h1-2,4-5H,3,6-8H2,(H,18,19)(H2,15,16,20) |
InChI-Schlüssel |
GQQKOIJJMGJOJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCBr |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


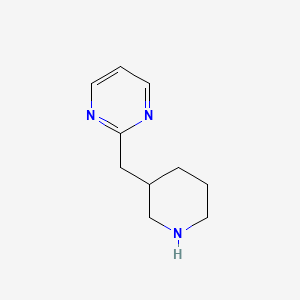
![2,4-Dimethyl-6-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2671256.png)
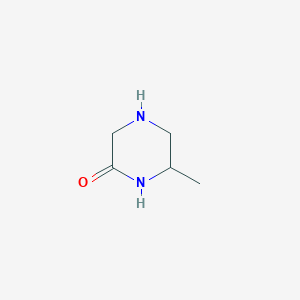
![3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2671260.png)
![8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2671261.png)
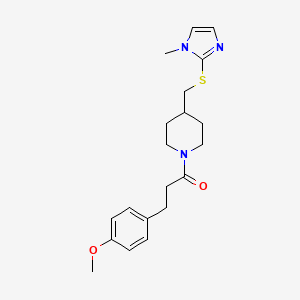
![5-Fluoro-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2671264.png)
![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)
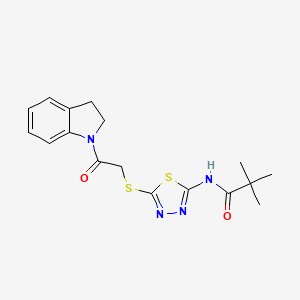

![1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671270.png)
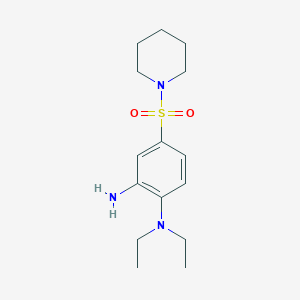
![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)

